Cas no 1193390-16-7 (tert-butyl N-(2-aminocycloheptyl)carbamate)

Tert-butyl N-(2-aminocycloheptyl)carbamate is a protected amine derivative commonly used in organic synthesis and pharmaceutical research. Its key advantages include the presence of a Boc (tert-butoxycarbonyl) protecting group, which enhances stability and selectivity during reactions involving the amine functionality. The cycloheptyl backbone provides structural rigidity, making it useful in the design of complex molecules. This compound is particularly valuable in peptide synthesis and medicinal chemistry, where controlled deprotection of the Boc group under mild acidic conditions allows for further functionalization. Its high purity and well-defined reactivity profile make it a reliable intermediate for constructing advanced scaffolds in drug discovery and development.
tert-butyl N-(2-aminocycloheptyl)carbamate structure
1193390-16-7 structure
Product Name:tert-butyl N-(2-aminocycloheptyl)carbamate
CAS No:1193390-16-7
MF:C12H24N2O2
MW:228.331163406372
CID:5167255
Update Time:2026-03-04

tert-butyl N-(2-aminocycloheptyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(2-aminocycloheptyl)carbamate
    • tert-butylN-(2-aminocycloheptyl)carbamate
    • Z600430276
    • Carbamic acid, N-(2-aminocycloheptyl)-, 1,1-dimethylethyl ester
    • Inchi: 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9(10)13/h9-10H,4-8,13H2,1-3H3,(H,14,15)
    • InChI Key: LXUOCDHGKNYESJ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CCCCCC1N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 236
  • XLogP3: 1.9
  • Topological Polar Surface Area: 64.4

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tert-butyl N-(2-aminocycloheptyl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:1193390-16-7)tert-butyl N-(2-aminocycloheptyl)carbamate
Order Number:A986600
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:43
Price ($):487.0
Email:sales@amadischem.com

Additional information on tert-butyl N-(2-aminocycloheptyl)carbamate

Introduction to Tert-butyl N-(2-aminocycloheptyl)carbamate (CAS No. 1193390-16-7)

Tert-butyl N-(2-aminocycloheptyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 1193390-16-7, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, agrochemicals, and material science. The unique structural features of Tert-butyl N-(2-aminocycloheptyl)carbamate, particularly the presence of a tert-butyl group and a cycloheptyl amine moiety, contribute to its distinct chemical properties and potential biological activities.

The synthesis and characterization of Tert-butyl N-(2-aminocycloheptyl)carbamate have been subjects of significant interest in recent years. Researchers have explored its potential as an intermediate in the synthesis of more complex molecules, including pharmacologically active agents. The tert-butyl group, a well-known protective group in organic synthesis, enhances the stability of the carbamate linkage, making it a valuable component in multi-step synthetic routes. Meanwhile, the cycloheptyl amine moiety introduces a rigid cyclic structure that can influence the compound's solubility, metabolic stability, and interactions with biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of Tert-butyl N-(2-aminocycloheptyl)carbamate. Molecular modeling studies suggest that this compound may exhibit favorable binding affinities to certain enzymes and receptors, making it a promising candidate for further development as an active pharmaceutical ingredient (API). Additionally, its structural framework suggests potential applications in the design of novel therapeutic agents targeting neurological disorders, where cycloalkylamine derivatives have shown promise.

In the context of drug discovery, the carbamate functional group is particularly noteworthy due to its ability to form hydrogen bonds with biological targets. This property is critical for achieving high specificity and efficacy in therapeutic interventions. The incorporation of a tert-butyl group further modulates the electronic distribution around the carbamate bond, influencing its reactivity and stability under various conditions. These characteristics make Tert-butyl N-(2-aminocycloheptyl)carbamate a valuable building block for medicinal chemists seeking to develop new drugs.

Moreover, the cycloheptane ring in Tert-butyl N-(2-aminocycloheptyl)carbamate contributes to its unique physicochemical properties, such as lipophilicity and solubility. These parameters are crucial for determining how well a compound can be absorbed, distributed, metabolized, and excreted (ADME) by an organism. Recent studies have highlighted the importance of optimizing these properties to enhance drug bioavailability and reduce side effects. The structural flexibility offered by the cycloheptane ring allows for fine-tuning these properties through derivatization strategies.

Recent experimental investigations have also explored the biological activity of Tert-butyl N-(2-aminocycloheptyl)carbamate. In vitro assays have indicated potential interactions with enzymes involved in inflammation and pain signaling pathways. These findings align with the growing interest in developing novel therapeutics that modulate such pathways without significant side effects. The compound's ability to interact with multiple targets suggests that it may serve as a lead structure for designing drugs with enhanced therapeutic profiles.

The role of Tert-butyl N-(2-aminocycloheptyl)carbamate as a synthetic intermediate has not been fully explored but holds significant promise. Its incorporation into larger molecular frameworks could yield novel compounds with tailored biological activities. For instance, appending pharmacophoric groups to the cycloheptane ring or modifying the tert-butyl group could lead to derivatives with improved pharmacological properties. Such modifications are often employed in drug development to enhance potency, selectivity, and metabolic stability.

The safety profile of Tert-butyl N-(2-aminocycloheptyl)carbamate is another critical aspect that warrants further investigation. While preliminary studies suggest that it is relatively stable under standard conditions, comprehensive toxicological assessments are necessary to evaluate its potential hazards and safe handling guidelines. These studies are essential for ensuring that researchers and industry professionals can use this compound effectively while minimizing risks associated with its handling and application.

In conclusion, Tert-butyl N-(2-aminocycloheptyl)carbamate (CAS No. 1193390-16-7) represents a fascinating compound with diverse applications in pharmaceutical chemistry and biomedicine. Its unique structural features make it a valuable candidate for further research into drug development, material science, and beyond. As our understanding of its properties continues to grow, so too will its potential contributions to advancing scientific knowledge and improving human health.

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Amadis Chemical Company Limited
(CAS:1193390-16-7)tert-butyl N-(2-aminocycloheptyl)carbamate
A986600
Purity:99%
Quantity:1g
Price ($):487.0
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